![molecular formula C20H16ClN3OS B3409052 3-allyl-2-((2-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888453-29-0](/img/structure/B3409052.png)
3-allyl-2-((2-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole could be formed using Fischer indole synthesis or other methods. The pyrimidone could be introduced using a condensation reaction. The thioether linkage could be formed using a nucleophilic substitution reaction with the 2-chlorobenzyl group. The allyl group could be added using an allylation reaction .Molecular Structure Analysis
The molecule’s structure would be largely planar due to the conjugated system of double bonds in the indole and pyrimidone rings. The sulfur atom in the thioether linkage would introduce some non-planarity. The molecule would have a significant dipole moment due to the polar bonds .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The allyl group could participate in reactions such as the allylic oxidation or substitution. The thioether could be oxidized to a sulfoxide or sulfone. The indole could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. Its solubility would depend on the solvent: it might be more soluble in polar solvents due to its polar bonds. It’s likely to have a relatively high melting point due to the strong intermolecular forces from its polar bonds .Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as indole derivatives, which have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Given the broad range of activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Indole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including inhibition of viral replication and induction of apoptosis in cancer cells . .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-11-24-19(25)18-17(14-8-4-6-10-16(14)22-18)23-20(24)26-12-13-7-3-5-9-15(13)21/h2-10,22H,1,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAALAVKJFFHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((2-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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